methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 131233-89-1
VCID: VC0022147
InChI: InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1
SMILES: CC(C)(C)C1N(C(CO1)C(=O)OC)C=O
Molecular Formula: C₁₀H₁₇NO₄
Molecular Weight: 215.25

methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate

CAS No.: 131233-89-1

Cat. No.: VC0022147

Molecular Formula: C₁₀H₁₇NO₄

Molecular Weight: 215.25

* For research use only. Not for human or veterinary use.

methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate - 131233-89-1

Specification

CAS No. 131233-89-1
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25
IUPAC Name methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
Standard InChI InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1
SMILES CC(C)(C)C1N(C(CO1)C(=O)OC)C=O

Introduction

Chemical Identity and Basic Properties

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a specialized organic compound characterized by a five-membered oxazolidine ring containing both nitrogen and oxygen atoms. The compound features a specific stereochemical configuration designated by (2S,4R), indicating the spatial arrangement of substituents at positions 2 and 4 of the oxazolidine ring. The presence of multiple functional groups, including a tert-butyl group, a formyl group, and a carboxylate ester, contributes to its unique reactivity profile and makes it valuable in stereoselective synthesis applications. The compound is recognized for its role as a building block in the preparation of complex molecules with specific stereochemistry, particularly in pharmaceutical development and fine chemical synthesis.

The compound is identified by CAS number 131233-89-1 and possesses a molecular formula of C₁₀H₁₇NO₄ with a molecular weight of 215.25 g/mol. In chemical databases and literature, it may also be referred to as (2S,4R)-2-(tert-butyl)-3-formyl-4-oxazolidinecarboxylic acid methyl ester. The specific stereochemistry indicated in its name is critical to its applications, as it differentiates this compound from other possible stereoisomers.

Structural Characteristics

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate has several distinctive structural features that define its chemical behavior and applications:

Structural FeatureDescription
Core StructureFive-membered oxazolidine ring containing oxygen and nitrogen
Position 2tert-butyl group with S stereochemistry
Position 3Nitrogen atom bearing a formyl group
Position 4Carbon atom with R stereochemistry bearing a methyl carboxylate group
Position 5Methylene group connected to the oxygen atom
Stereochemistry(2S,4R) configuration across the oxazolidine ring
Notable BondsC-N bond capable of rotation; electrophilic aldehyde C=O bond

The compound's stereochemistry is particularly significant for its applications in asymmetric synthesis. The specific (2S,4R) configuration provides a well-defined three-dimensional structure that can impart stereochemical control in reactions. The bulky tert-butyl group at position 2 creates steric hindrance that influences the approach of reagents to the molecule, enhancing stereoselectivity in transformations.

Physical and Chemical Properties

The physical and chemical properties of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate are summarized in the following table:

PropertyValue/Description
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight215.25 g/mol
Physical State at Room TemperatureSolid
CAS Number131233-89-1
IUPAC Namemethyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
InChIInChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1
InChIKeyCUOGQSHIYFHDEM-APPZFPTMSA-N
SMILES NotationCC(C)(C)[C@H]1N(C@HC(=O)OC)C=O
SolubilitySoluble in organic solvents such as tetrahydrofuran (THF), dichloromethane, and ethyl acetate

The compound's chemical reactivity is largely governed by its functional groups. The formyl group is susceptible to nucleophilic attack, making it useful for further functionalization. The methyl carboxylate group offers opportunities for transformations including hydrolysis, transesterification, reduction, and amidation. The tert-butyl group provides steric hindrance that influences reactivity patterns and stereoselectivity in chemical reactions.

Synthesis Methods

The synthesis of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate requires careful control of reaction conditions to ensure the correct stereochemistry. Several approaches have been documented in the literature:

General Synthesis Considerations

Typical synthesis routes for this compound involve multiple steps and require:

  • The use of specific reagents such as lithium diisopropylamide (LDA) to generate enolates for alkylation steps

  • Reaction conditions that include solvents like tetrahydrofuran (THF) or dichloromethane

  • Inert atmospheres to prevent oxidation

  • Careful temperature control to ensure stereoselectivity

  • Purification methods such as chromatography to isolate the desired stereoisomer

Diastereomeric Salt Resolution Approach

One documented approach for related compounds involves a diastereomeric salt resolution of 2-methylserine methyl ester as the (1S)-(+)-camphorsulfonate salt. This method has been used to access 15 kg of structurally similar compounds with high enantiomeric excess (>99% ee), demonstrating its viability for large-scale production.

Stereoselective Enolate Methylation

These synthetic methods highlight the importance of stereochemical control in the preparation of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate and demonstrate the feasibility of scaling up production for industrial applications.

Reactivity and Chemical Behavior

The chemical behavior of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is characterized by the reactivity of its functional groups and the influence of its stereochemical configuration.

Aldehyde Reactivity

The formyl group at position 3 is highly electrophilic and reacts readily with strong nucleophiles. This reactivity enables various transformations including:

  • Nucleophilic addition reactions

  • Reductive amination

  • Wittig and related olefination reactions

  • Aldol-type condensations

These reactions can be used to introduce additional functionality and expand the structural complexity of molecules derived from this compound.

Ester Functionality

The methyl carboxylate group at position 4 offers opportunities for further chemical modifications:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification to form different esters

  • Reduction to form alcohols

  • Amidation to form amides

These transformations broaden the synthetic utility of the compound in preparing diverse structural derivatives with specific functional group patterns.

Stereochemical Influence

The specific (2S,4R) stereochemistry of the compound influences its reactivity by:

  • Creating a defined three-dimensional environment around reactive centers

  • Providing facial selectivity in addition reactions

  • Controlling the approach of reagents to reaction sites

  • Enabling stereoselective transformations in complex synthesis

The steric demand of the tert-butyl group at position 2 further enhances stereochemical control by blocking approaches to certain faces of the molecule and directing incoming reagents to specific sites.

Applications in Organic and Medicinal Chemistry

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate finds significant applications in both organic synthesis and medicinal chemistry, particularly in contexts where stereochemical control is important.

Applications in Organic Synthesis

The compound serves as a valuable chiral building block for:

  • Stereoselective synthesis of complex molecules

  • Preparation of chiral intermediates for asymmetric reactions

  • Construction of heterocyclic compounds with defined stereochemistry

  • Development of synthetic methodologies requiring precise stereochemical control

The specific stereochemistry of the compound makes it particularly useful in reactions where the three-dimensional arrangement of substituents determines the outcome.

Applications in Medicinal Chemistry

In medicinal chemistry, the compound contributes to:

  • Synthesis of biologically active compounds with specific stereochemistry

  • Development of pharmaceutical intermediates

  • Creation of compound libraries for drug discovery

  • Structure-activity relationship studies where stereochemistry is critical

These applications highlight the importance of stereochemical control in developing effective pharmaceutical agents, where the spatial arrangement of atoms can significantly influence biological activity.

Analytical Methods and Characterization

Various analytical techniques are employed to characterize methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate and confirm its structure, purity, and stereochemical configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR provides information about hydrogen environments in the molecule

  • ¹³C NMR reveals the carbon skeleton and functional groups

  • 2D NMR techniques help establish connectivity and spatial relationships between atoms

Mass Spectrometry

  • Provides molecular weight confirmation and fragmentation patterns

  • High-resolution mass spectrometry can confirm the molecular formula

Infrared (IR) Spectroscopy

  • Identifies functional groups such as the carbonyl groups of the aldehyde and ester

  • Provides information about the structure of the oxazolidine ring

Optical Rotation

  • Measures the compound's ability to rotate plane-polarized light, confirming its optical activity

Chiral HPLC

  • Separates and quantifies different stereoisomers to determine enantiomeric purity

X-ray Crystallography

  • Provides definitive information about three-dimensional structure and absolute stereochemistry

These analytical methods ensure the identity, quality, and stereochemical integrity of the compound for research and synthetic applications.

Comparison with Related Compounds

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate belongs to a family of oxazolidine derivatives with varying substituents and stereochemistries. Comparing this compound with related structures provides insights into structure-property relationships.

Comparison with Stereoisomers

The (2S,4R) stereoisomer differs from other possible stereoisomers such as (2S,4S), (2R,4R), and (2R,4S) in terms of:

  • Three-dimensional structure

  • Reactivity patterns

  • Applications in asymmetric synthesis

  • Physical properties

For instance, methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate (CAS: 93250-92-1) differs from our compound of interest only in the stereochemistry at position 4, which can significantly affect its behavior in stereoselective reactions.

Related Oxazolidine Derivatives

Several structurally related compounds appear in the chemical literature:

  • (R)-Methyl 2-oxooxazolidine-4-carboxylate (CAS: 144542-43-8), a simpler oxazolidine derivative with different substitution patterns

  • (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester (CAS: 145451-90-7), a more complex oxazolidine with additional substituents

  • 3-(tert-Butyl) 4-methyl (2R,4S)-2-(tert-butyl)oxazolidine-3,4-dicarboxylate (CAS: 145625-08-7), which features a carbamate protecting group on the nitrogen

These compounds share some structural similarities with methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate but differ in their substitution patterns and stereochemistry, leading to different applications in organic synthesis.

Industrial Applications and Scale-Up

The industrial relevance of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate and related compounds is evident from reports of large-scale synthesis.

Multi-Kilogram Synthesis

Research on scaling up the synthesis of structurally related oxazolidine derivatives has made significant progress:

These achievements demonstrate the feasibility of large-scale production for industrial applications.

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